Decapeptide-12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

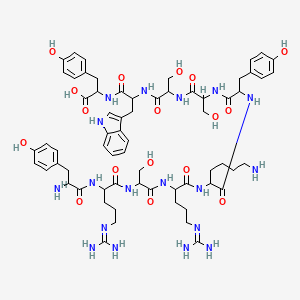

Decapeptide-12 is a synthetic peptide composed of a sequence of ten amino acids: tyrosine, arginine, serine, arginine, lysine, tyrosine, serine, serine, tryptophan, and tyrosine. It is known for its role as a tyrosinase inhibitor, an enzyme responsible for melanin production in the skin. This compound is widely recognized for its efficacy in reducing hyperpigmentation and promoting a more even skin tone .

准备方法

Synthetic Routes and Reaction Conditions: Decapeptide-12 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques ensures high purity and yield of the final product.

化学反应分析

Types of Reactions: Decapeptide-12 primarily undergoes reactions involving its amino acid residues. These reactions include:

Oxidation: The tryptophan and tyrosine residues can undergo oxidation under certain conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions to enhance stability or activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various chemical reagents depending on the desired modification.

Major Products: The major products formed from these reactions are modified peptides with altered properties, such as increased stability or enhanced activity.

科学研究应用

Decapeptide-12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Incorporated into skincare products for its skin-brightening and anti-aging properties.

作用机制

Decapeptide-12 exerts its effects by inhibiting the activity of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to melanin, thereby reducing melanin production and leading to a lighter skin tone . This mechanism involves the modulation of specific cellular pathways and the downregulation of melanogenic enzymes .

相似化合物的比较

Hydroquinone: A well-known skin-lightening agent that also inhibits tyrosinase but has potential side effects such as cytotoxicity.

Arbutin: A natural derivative of hydroquinone with similar tyrosinase-inhibiting properties but lower potency.

Kojic Acid: Another tyrosinase inhibitor used in skin-lightening products but can cause skin irritation in some individuals.

Uniqueness of Decapeptide-12: this compound stands out due to its high efficacy in inhibiting tyrosinase without causing cytotoxicity or significant side effects. It is suitable for all skin types, including sensitive skin, and has been shown to be effective at very low concentrations .

生物活性

Decapeptide-12 (DP-12) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of dermatology and cellular aging. This article explores the biological activity of this compound, focusing on its effects on skin conditions, cellular mechanisms, and potential therapeutic applications.

Overview of this compound

This compound is composed of ten amino acids and is known for its ability to modulate biological processes related to skin health. Its structure allows it to interact with various cellular pathways, making it a candidate for treatments targeting skin pigmentation disorders and aging.

Sirtuin Modulation

This compound has been shown to significantly influence the expression of sirtuin genes, which are critical in regulating cellular processes such as metabolism, DNA repair, and aging. Notably, studies have reported the following effects on sirtuin gene expression:

| Sirtuin Gene | Upregulation (%) |

|---|---|

| SIRT1 | 141 ± 11 |

| SIRT3 | 121 ± 13 |

| SIRT6 | 147 ± 8 |

| SIRT7 | 95 ± 14 |

These results indicate that this compound enhances the transcription of sirtuin genes in keratinocyte progenitors, suggesting a potential role in anti-aging therapies by promoting cellular resilience against stressors like UV radiation and oxidative damage .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels in cells exposed to oxidative stress. For instance, in HaCaT cells treated with hydrogen peroxide, this compound improved cell viability and decreased ROS generation, highlighting its protective effects against oxidative damage .

Skin Conditions

- Melasma : Clinical studies have demonstrated this compound's efficacy in treating melasma. In a 24-week study involving subjects with moderate to severe melasma, significant improvements were observed in skin pigmentation and overall aesthetics. Notably, 25% of subjects achieved complete clearance of melasma within six weeks of treatment .

- Post-inflammatory Hyperpigmentation : Another study indicated that this compound accelerated the clearance of post-inflammatory hyperpigmentation in individuals with Fitzpatrick skin type IV. The peptide's mechanism is believed to involve the inhibition of tyrosinase activity, a key enzyme in melanin synthesis .

- Solar Lentigines : In a study focused on solar lentigines caused by chronic sun exposure, this compound treatment led to complete clearance in 38.5% of participants after 24 weeks, with all subjects showing some degree of improvement .

- Vitiligo : A real-world study involving patients with vitiligo demonstrated that this compound promoted re-pigmentation effectively. Over five months, approximately 71% of patients achieved marked re-pigmentation responses .

Safety Profile

This compound has been reported to have a favorable safety profile with minimal side effects compared to other skin-brightening agents. In clinical trials, subjects tolerated the treatment well without significant adverse reactions .

属性

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVFAMLECFSFEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H90N18O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。